molecular formula C13H16BNO3 B8098102 Benzo[d]isoxazole-4-boronic acid pinacol ester

Benzo[d]isoxazole-4-boronic acid pinacol ester

Cat. No.: B8098102
M. Wt: 245.08 g/mol
InChI Key: VTWZQGBUHMYACM-UHFFFAOYSA-N
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Description

Benzo[d]isoxazole-4-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a benzo[d]isoxazole ring attached to a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isoxazole-4-boronic acid pinacol ester typically involves the following steps:

    Formation of the Benzo[d]isoxazole Ring: The benzo[d]isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-nitrobenzyl alcohol and a nitrile compound under acidic conditions.

    Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of the benzo[d]isoxazole derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isoxazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: The dioxaborolane group can be oxidized to form boronic acids or borate esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the dioxaborolane group.

    Substituted Benzo[d]isoxazoles: Formed through electrophilic aromatic substitution.

Scientific Research Applications

Benzo[d]isoxazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a bioactive molecule. It can be used in the development of probes for biological imaging and as a precursor for drug molecules.

    Medicine: Explored for its potential therapeutic properties. It may serve as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Benzo[d]isoxazole-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The benzo[d]isoxazole ring can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Benzo[d]isoxazole-4-boronic acid pinacol ester is unique due to the combination of the benzo[d]isoxazole ring and the dioxaborolane group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of bioactive compounds.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWZQGBUHMYACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NOC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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